Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone
Overview
Description
Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C₁₇H₂₄O It is a ketone characterized by a cyclohexyl group attached to a 2-(3,4-dimethylphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 3,4-dimethylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of environmentally friendly solvents and catalysts is also a consideration in modern industrial practices.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, along with appropriate solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone
- Cyclohexyl 2-(4-methylphenyl)ethyl ketone
- Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone
Uniqueness
Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYZSNMDQDCAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644874 | |
Record name | 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-02-4 | |
Record name | 1-Cyclohexyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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